molecular formula C9H11NO3S B2370302 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid CAS No. 2060063-56-9

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

Cat. No.: B2370302
CAS No.: 2060063-56-9
M. Wt: 213.25
InChI Key: JXXXLCANESPHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid is a sulfonimidoyl-substituted benzoic acid derivative characterized by a hexavalent sulfur atom (λ⁶-sulfur) in the ortho position relative to the carboxylic acid group. The sulfur center is bonded to a methyl group, an imino-methyl group, and an oxo group, forming a sulfonimidoyl moiety (S(=O)(=N–CH₃)–CH₃).

Properties

IUPAC Name

2-(N,S-dimethylsulfonimidoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-10-14(2,13)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXXLCANESPHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Multi-Step Organic Synthesis

The primary synthetic routes involve three key steps :

  • Formation of the sulfoximine core via imination of sulfides or sulfoxides.
  • Functionalization of the benzoic acid moiety through esterification or substitution.
  • Deprotection and purification to isolate the final product.
Sulfoximine Formation

The sulfoximine group (S(O)(NCH₃)₂) is synthesized through imination reactions . A common approach involves:

  • Oxidation of sulfides to sulfoxides, followed by imination with methyl isothiocyanate or similar agents.
  • Catalytic methods using rhodium or palladium catalysts to facilitate S–N bond formation.

Example Reaction Pathway (Adapted from):

  • Sulfide Oxidation :
    $$
    \text{Ar-S-CH}3 \xrightarrow{\text{Oxidizing Agent}} \text{Ar-SO-CH}3
    $$
    Reagents: Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).
  • Imination :
    $$
    \text{Ar-SO-CH}3 + \text{CH}3\text{NC(O)NHR} \xrightarrow{\text{Rh Catalyst}} \text{Ar-S(O)(NCH}3\text{)-CH}3
    $$
    Conditions: Methanol, 40–60°C, 12–24 hours.

Benzoic Acid Functionalization

The benzoic acid moiety is typically introduced via esterification or direct substitution . Key methods include:

  • Methyl ester formation :
    $$
    \text{Ar-COOH} \xrightarrow{\text{CH}3\text{OH, H}^+} \text{Ar-COOCH}3
    $$
  • Substitution reactions : Chlorination or sulfonation of pre-formed esters.

Case Study :
In a method analogous to CN103304453A, 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate undergoes hydrolysis and sulfonation to yield the target compound.

Catalytic and Phase-Transfer Methods

Modern synthetic approaches leverage transition metal catalysts and phase-transfer agents to improve yields and reduce reaction times.

Table 1: Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Key Advantage Source
Rh-Catalyzed Imination Rh catalyst, CH₃NC(O)NHR, MeOH, 60°C 70–85 High regioselectivity
Phase-Transfer Catalysis TBAB, K₂CO₃, MeCN/H₂O, RT 65–78 Mild conditions, scalable
Sulfide Oxidation + Imination H₂O₂, CH₃NC(O)NHR, DCM, 0°C 50–60 Low-cost reagents

Key Reaction Steps and Optimization

Sulfoximine Synthesis

The sulfoximine group is synthesized via oxidation-imination or direct imination .

Mechanism :

  • Oxidation : Sulfides are oxidized to sulfoxides using H₂O₂ or mCPBA.
  • Imination : Sulfoxides react with methyl isothiocyanate in the presence of a base (e.g., triethylamine) to form the sulfoximine.

Optimized Conditions :

  • Oxidant : mCPBA (1.2 equiv) in dichloromethane (DCM) at 0°C.
  • Base : Triethylamine (1.1 equiv) to neutralize HCl.

Benzoic Acid Esterification

Esterification is critical for protecting the carboxylic acid during subsequent reactions.

Procedure :

  • Methanolysis : React benzoic acid with methanol under acidic conditions (H₂SO₄).
  • Azeotropic Distillation : Remove excess solvent to isolate the methyl ester.

Yield : 80–90% (based on analogous methods in).

Sulfonation and Substitution

Sulfonation introduces the sulfonyl chloride intermediate, which is then substituted with amines or thiols.

Example :

  • Chlorosulfonation :
    $$
    \text{Ar-COOCH}3 \xrightarrow{\text{ClSO}3\text{H}} \text{Ar-SO}_2\text{-Cl}
    $$
    Conditions: 40–50°C, 2–3 hours.
  • Substitution :
    $$
    \text{Ar-SO}2\text{-Cl} \xrightarrow{\text{NH}3} \text{Ar-SO}2\text{-NH}2
    $$
    Workup: Neutralization with NaOH, followed by filtration.

Industrial-Scale Production Considerations

Process Optimization

Industrial methods prioritize cost-effectiveness , purity , and environmental sustainability .

Key Adjustments :

  • Catalyst Reuse : Rhodium catalysts can be recycled to reduce costs.
  • Solvent Recovery : Use of toluene or DCM with distillation columns.
  • Byproduct Management : Sodium chloride (NaCl) from substitution reactions is removed via filtration.

Case Study :
In CN103304453A, a two-step process achieves 70% total yield by optimizing sulfonation and substitution steps.

Purification Techniques

Final purification involves recrystallization or chromatography .

Table 2: Purification Methods

Method Solvent System Purity (%) Scalability
Recrystallization Methanol/H₂O (3:1) 98–99 High
Column Chromatography Hexane/EtOAc (4:1) 95–97 Moderate

Chemical Reactions Analysis

Types of Reactions: 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo-lambda6-sulfanyl group to a thioether.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

Scientific Research Applications

Overview

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid is a chemical compound with the molecular formula C₉H₁₁N₁O₃S. It features a benzoic acid moiety substituted with a methyl(methylimino)oxo-lambda6-sulfanyl group. This unique structure contributes to its diverse applications across various scientific fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

1. Chemistry

  • Organic Synthesis: This compound serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical reactions, such as oxidation and reduction.
  • Reagent in Reactions: It can be used as a reagent in electrophilic aromatic substitution reactions, which are crucial for synthesizing derivatives of benzoic acid.

2. Biology

  • Antimicrobial Properties: Preliminary studies suggest that 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid may exhibit antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Anticancer Research: The compound's structural features indicate potential therapeutic applications in cancer treatment, warranting investigation into its biological effects on cancer cell lines.

3. Medicine

  • Therapeutic Potential: Due to its unique structural characteristics, this compound is being explored for various therapeutic applications. Its interaction with biological targets may lead to the development of novel drugs.
  • In Silico Studies: Computational studies are being conducted to predict the compound's interactions with biological systems and assess its pharmacological properties.

4. Industry

  • Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials, which may include polymers and coatings that benefit from its unique chemical properties.

Chemical Reactions Analysis

The compound undergoes several types of reactions:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to sulfoxides or sulfonesHydrogen peroxide, m-chloroperbenzoic acid
Reduction Converts oxo-lambda6-sulfanyl group to thioetherSodium borohydride, lithium aluminum hydride
Substitution Electrophilic aromatic substitution on benzoic acid moietyBromine, nitric acid under acidic conditions

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid and evaluating their biological activities:

  • Antimicrobial Studies: Research has indicated that derivatives exhibit significant antibacterial and antifungal activities compared to standard drugs like ofloxacin and fluconazole .
  • Antioxidant Properties: Some derivatives have shown promise as potent antioxidants, suggesting potential applications in combating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

The position of the sulfonimidoyl group on the benzoic acid ring significantly affects physicochemical properties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituent Position CAS Number Key Features
2-[Methyl(methylimino)oxo-λ⁶-sulfanyl]benzoic acid C₈H₉NO₃S 199.07 (calc.) Ortho Not available Ortho substitution induces steric strain near COOH; higher acidity predicted
4-[imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid C₈H₉NO₃S 213.26 Para Not provided Para substitution reduces steric hindrance; lower acidity compared to ortho isomer
4-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}benzoic acid C₉H₁₁NO₃S 213.26 Para 1934507-13-7 Additional methyl group on sulfur; increased lipophilicity

Key Findings :

  • Acidity : The ortho-substituted derivative is expected to exhibit higher acidity due to proximity of the electron-withdrawing sulfonimidoyl group to the carboxylic acid, enhancing resonance stabilization of the conjugate base.

Functional Group Variations

Sulfonimidoyl vs. Sulfonylurea Derivatives

Sulfonylurea herbicides, such as metsulfuron methyl ester (), share a benzoic acid backbone but feature a sulfonylurea (–SO₂–NH–CO–NH–) group. These compounds exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). In contrast, sulfonimidoyl derivatives lack the urea linkage, suggesting divergent biological targets and mechanisms .

Sulfonimidoyl vs. Sulfone Derivatives

Sulfone-containing analogs (e.g., triflusulfuron methyl ester) prioritize sulfonyl (–SO₂–) groups over sulfonimidoyl moieties. The λ⁶-sulfur in sulfonimidoyl derivatives introduces a nitrogen atom, enabling hydrogen bonding and altering electronic properties, which may enhance interactions with biological targets .

Crystallographic and Computational Data

While direct crystallographic data for the target compound is unavailable, SHELX-based refinement methods () are widely used for analogous sulfonimidoyl derivatives. Computational models predict that the ortho-substituted compound adopts a planar conformation with intramolecular hydrogen bonding between the carboxylic acid and sulfonimidoyl oxygen, stabilizing the crystal lattice .

Biological Activity

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid, with the CAS number 2060063-56-9, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with a methyl imino group and a lambda6-sulfanyl group. Its unique structure contributes to its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC₉H₉N₁O₂S
Molecular Weight199.23 g/mol
CAS Number2060063-56-9

Synthesis Methods

The synthesis of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : The synthesis begins with 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid.
  • Reaction Conditions : The reaction is usually performed under controlled conditions to ensure high yield and purity.
  • Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Research indicates that 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid may exhibit biological activity primarily through enzyme inhibition. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a subject of interest in medicinal chemistry.

Case Studies

  • Antioxidant Activity : In studies evaluating antioxidant properties, derivatives of similar compounds exhibited significant inhibition rates in DPPH and ABTS assays. For instance, one derivative showed an inhibition rate of 77% in DPPH assays and 80% in ABTS assays, indicating strong antioxidant potential .
  • Cytotoxicity : The compound's cytotoxic effects were assessed against HeLa cells, demonstrating moderate cytotoxic activity. These findings suggest potential applications in cancer therapy by targeting tumor cells while sparing normal cells .

Comparative Analysis

To understand the uniqueness of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid relative to similar compounds, the following table summarizes key features:

Compound NameCAS NumberKey Features
3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid1800399-17-0Similar structure; higher antioxidant activity
4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid1934721-92-2Different positional isomer; potential enzyme inhibitor
Methyl 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoate1147096-51-2Methyl ester derivative; altered solubility properties

Q & A

Q. What are the common synthetic routes for 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid in laboratory settings?

The compound can be synthesized via coupling reactions involving protected intermediates. For example, methyl anthranilate derivatives are esterified under acidic conditions, followed by coupling with sulfanyl or imino-containing precursors. Oxidation steps using potassium permanganate or chromium trioxide in acidic media may be employed to introduce the oxo-lambda6-sulfanyl group. Purification often involves thin-layer chromatography (TLC) or solid-phase extraction (SPE) to isolate intermediates .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming proton and carbon environments, particularly for distinguishing methylimino and sulfanyl groups. X-ray crystallography provides definitive structural elucidation, especially for resolving stereochemical ambiguities. Refinement programs like SHELXL are essential for analyzing diffraction data and validating bond lengths/angles .

Q. What are the key considerations in designing a purification protocol for this compound?

Purification requires optimizing solvent systems for recrystallization or chromatography. High-performance liquid chromatography (HPLC) with reverse-phase columns is effective for separating polar impurities. Solid-phase microextraction (SPME) or QuEChERS protocols can pre-concentrate the compound from complex mixtures .

Q. What are the common impurities encountered during synthesis, and how are they identified?

Side products may include unreacted intermediates or over-oxidized derivatives. Mass spectrometry (MS) coupled with HPLC identifies impurities by molecular weight and retention time. Isotopic labeling or deuterated solvents in NMR can differentiate between structurally similar byproducts .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve structural ambiguities in the X-ray crystallography data of this compound?

SHELXL’s twin refinement feature is critical for addressing twinned crystals, common in sulfanyl-containing compounds. Hydrogen-bonding restraints and anisotropic displacement parameters (ADPs) improve model accuracy. For high-resolution data, the program’s flexible weighting scheme minimizes residuals between observed and calculated structure factors .

Q. What computational approaches are recommended for studying the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict molecular orbitals, charge distribution, and reactive sites. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the crystal lattice, complementing experimental data from X-ray studies .

Q. How do metabolic pathways of similar benzoic acid derivatives inform the study of this compound’s bioavailability?

Metabolic maps for structurally related compounds (e.g., kresoxim-methyl derivatives) reveal phase I oxidation and phase II conjugation patterns. Quantitative LC-MS/MS assays track major metabolites, while cytochrome P450 inhibition assays assess hepatic clearance pathways .

Q. How to address discrepancies between experimental and computational data regarding the compound’s conformation?

Discrepancies may arise from solvent effects or crystal packing forces not modeled in DFT. Hybrid approaches, such as molecular dynamics (MD) simulations in explicit solvent, reconcile differences. Re-refinement of crystallographic data with adjusted torsional restraints can also align models with computational predictions .

Q. What strategies are recommended for systematic reviews of this compound’s pharmacological potential, considering conflicting data?

Follow COSMOS-E guidelines: define inclusion/exclusion criteria for studies, assess bias via risk-of-bias tools (e.g., ROBINS-I), and perform meta-analyses using random-effects models. Dose-response relationships and confounding variables (e.g., solvent effects in bioassays) must be rigorously evaluated .

Q. How to analyze hydrogen bonding patterns in the crystal structure using Hirshfeld surface analysis?

Hirshfeld surfaces mapped with dnormd_{\text{norm}} values visualize close contacts. Fingerprint plots quantify contributions from H-bond donors/acceptors. For example, O–H···N and S–H···O interactions in the crystal lattice can be correlated with solubility and stability profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.